Cas no 73477-13-1 (Methyl 2-(3-oxothiomorpholin-2-yl)acetate)

Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a versatile thiomorpholine derivative with applications in pharmaceutical and organic synthesis. Its structure features a reactive 3-oxothiomorpholine core coupled with an ester-functionalized acetate group, making it a valuable intermediate for constructing complex heterocyclic compounds. The compound’s ester moiety allows for further functionalization through hydrolysis or transesterification, while the thiomorpholine scaffold contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its practicality in research and industrial settings. This compound is particularly useful for exploring sulfur-containing pharmacophores and novel drug candidates.
Methyl 2-(3-oxothiomorpholin-2-yl)acetate structure
73477-13-1 structure
Product name:Methyl 2-(3-oxothiomorpholin-2-yl)acetate
CAS No:73477-13-1
MF:C7H11NO3S
Molecular Weight:189.232140779495
MDL:MFCD02669633
CID:4658079
PubChem ID:661108

Methyl 2-(3-oxothiomorpholin-2-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(3-oxothiomorpholin-2-yl)acetate
    • methyl (3-oxothiomorpholin-2-yl)acetate
    • SMR000036077
    • MLS000037736
    • IFLab1_004195
    • HMS1423O15
    • HMS2451K14
    • STK843664
    • AT25265
    • methyl (3-oxo-2-thiomorpholinyl)acetate
    • ST50036766
    • methyl 2-(3-oxo-1,4-thiazaperhydroin-2-yl)acetate
    • Z2719327149
    • Methyl 2-(3-oxothiomorpholin-2-yl)acetate
    • MDL: MFCD02669633
    • インチ: 1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10)
    • InChIKey: FTXCLGWIFXDHKC-UHFFFAOYSA-N
    • SMILES: S1CCNC(C1CC(=O)OC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 195
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 80.7

Methyl 2-(3-oxothiomorpholin-2-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M223885-50mg
Methyl 2-(3-Oxothiomorpholin-2-yl)acetate
73477-13-1
50mg
$ 210.00 2022-06-04
TRC
M223885-10mg
Methyl 2-(3-Oxothiomorpholin-2-yl)acetate
73477-13-1
10mg
$ 50.00 2022-06-04
TRC
M223885-100mg
Methyl 2-(3-Oxothiomorpholin-2-yl)acetate
73477-13-1
100mg
$ 320.00 2022-06-04
Enamine
EN300-332632-0.25g
methyl 2-(3-oxothiomorpholin-2-yl)acetate
73477-13-1 95%
0.25g
$452.0 2023-09-04
Enamine
EN300-332632-0.5g
methyl 2-(3-oxothiomorpholin-2-yl)acetate
73477-13-1 95%
0.5g
$713.0 2023-09-04
Enamine
EN300-332632-10g
methyl 2-(3-oxothiomorpholin-2-yl)acetate
73477-13-1 95%
10g
$3929.0 2023-09-04
1PlusChem
1P01C0SV-1g
methyl 2-(3-oxothiomorpholin-2-yl)acetate
73477-13-1 95%
1g
$1192.00 2024-04-21
1PlusChem
1P01C0SV-50mg
methyl 2-(3-oxothiomorpholin-2-yl)acetate
73477-13-1 95%
50mg
$315.00 2024-04-21
1PlusChem
1P01C0SV-250mg
methyl 2-(3-oxothiomorpholin-2-yl)acetate
73477-13-1 95%
250mg
$621.00 2024-04-21
A2B Chem LLC
AW39727-100mg
methyl 2-(3-oxothiomorpholin-2-yl)acetate
73477-13-1 95%
100mg
$369.00 2024-04-19

Methyl 2-(3-oxothiomorpholin-2-yl)acetate 関連文献

Methyl 2-(3-oxothiomorpholin-2-yl)acetateに関する追加情報

Comprehensive Overview of Methyl 2-(3-oxothiomorpholin-2-yl)acetate (CAS No. 73477-13-1)

Methyl 2-(3-oxothiomorpholin-2-yl)acetate (CAS No. 73477-13-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to by its systematic name or the shorthand Methyl 2-(3-oxothiomorpholin-2-yl)acetate, belongs to the class of thiomorpholine derivatives, which are known for their versatile applications in drug discovery and material science. Its molecular formula, C7H11NO3S, highlights the presence of sulfur and nitrogen heteroatoms, making it a valuable building block for synthesizing more complex molecules.

The growing interest in Methyl 2-(3-oxothiomorpholin-2-yl)acetate is driven by its potential role in the development of novel therapeutic agents. Researchers are particularly intrigued by its thiomorpholine core, a scaffold frequently explored in medicinal chemistry for its bioactivity. Recent studies have investigated its utility as an intermediate in the synthesis of enzyme inhibitors and receptor modulators, aligning with the current trend of targeting specific molecular pathways in disease treatment. Additionally, its ester functional group (methyl acetate) offers reactivity that can be leveraged for further chemical modifications, a feature highly sought after in combinatorial chemistry.

From an industrial perspective, Methyl 2-(3-oxothiomorpholin-2-yl)acetate is valued for its stability and solubility in common organic solvents, which simplifies its handling in large-scale production. Manufacturers often highlight its compatibility with green chemistry principles, as it can be synthesized using eco-friendly catalysts and minimal waste generation. This aligns with the global push toward sustainable chemical processes, a topic frequently searched by professionals in the field. Furthermore, its low environmental persistence compared to analogous compounds makes it a preferable choice for applications requiring regulatory compliance.

In the context of AI-driven drug discovery, Methyl 2-(3-oxothiomorpholin-2-yl)acetate has emerged as a candidate for virtual screening libraries. Computational models predict favorable interactions with biological targets, particularly in the realm of neurodegenerative diseases and metabolic disorders, areas where users frequently search for breakthroughs. The compound's 3D conformation and electronic properties are also subjects of quantum mechanical studies, reflecting the intersection of chemistry and machine learning—a hot topic in scientific forums.

Quality control and analytical methods for Methyl 2-(3-oxothiomorpholin-2-yl)acetate typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure purity and consistency, critical for research and industrial applications. Users often inquire about spectral data and chromatographic conditions for this compound, underscoring the need for accessible technical documentation. Suppliers providing detailed certificates of analysis (CoA) gain a competitive edge in the market.

Looking ahead, the demand for Methyl 2-(3-oxothiomorpholin-2-yl)acetate is expected to rise, fueled by its adaptability in high-throughput synthesis and fragment-based drug design. As the scientific community continues to explore its potential, this compound exemplifies how niche chemicals can drive innovation in life sciences and beyond. Its story is a testament to the importance of specialty chemicals in solving modern challenges, from healthcare to sustainability.

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